7alpha-Hydroxypregnenolone
Overview
Description
7alpha-Hydroxypregnenolone is a bioactive neurosteroid that has been identified as a key regulator of locomotor activity in vertebrates. It is synthesized de novo in the brain from cholesterol and plays a significant role in stimulating locomotor activity through the activation of the dopaminergic system . This compound has been studied extensively in various species, including newts, quail, and salmon, where it has been shown to influence diurnal and seasonal changes in locomotor behavior .
Preparation Methods
Synthetic Routes and Reaction Conditions: 7alpha-Hydroxypregnenolone is synthesized from pregnenolone through the enzymatic activity of cytochrome P450 7alpha-hydroxylase . The reaction involves the hydroxylation of pregnenolone at the 7alpha-position, resulting in the formation of this compound .
Industrial Production Methods: The process may include the isolation and purification of the compound using chromatographic techniques .
Chemical Reactions Analysis
Types of Reactions: 7alpha-Hydroxypregnenolone undergoes various chemical reactions, including hydroxylation, oxidation, and reduction .
Common Reagents and Conditions:
Hydroxylation: Catalyzed by cytochrome P450 enzymes.
Oxidation: Can be achieved using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Typically involves reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products: The primary product of the hydroxylation of pregnenolone is this compound. Further oxidation or reduction reactions can lead to the formation of various hydroxylated or reduced derivatives .
Scientific Research Applications
7alpha-Hydroxypregnenolone has a wide range of scientific research applications:
Mechanism of Action
7alpha-Hydroxypregnenolone exerts its effects by stimulating the dopaminergic system in the brain. It acts on dopamine neurons, particularly in the magnocellular preoptic nucleus, to enhance locomotor activity . The compound’s action is regulated by melatonin and prolactin, which influence its synthesis in the brain, leading to diurnal and seasonal changes in locomotor behavior .
Comparison with Similar Compounds
Pregnenolone: The precursor to 7alpha-Hydroxypregnenolone, involved in the synthesis of various neurosteroids.
7beta-Hydroxypregnenolone: An enantiomer of this compound with similar but distinct biological activities.
Dehydroepiandrosterone (DHEA): Another neurosteroid involved in regulating various physiological processes.
Uniqueness: this compound is unique due to its specific role in stimulating locomotor activity through the dopaminergic system. Its synthesis and regulation by melatonin and prolactin highlight its distinct function in diurnal and seasonal locomotor changes .
Properties
IUPAC Name |
1-[(3S,7S,8S,9S,10R,13S,14S,17S)-3,7-dihydroxy-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H32O3/c1-12(22)15-4-5-16-19-17(7-9-21(15,16)3)20(2)8-6-14(23)10-13(20)11-18(19)24/h11,14-19,23-24H,4-10H2,1-3H3/t14-,15+,16-,17-,18+,19-,20-,21+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UEWNVBNIVGLQPG-XXHSLLPRSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1CCC2C1(CCC3C2C(C=C4C3(CCC(C4)O)C)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2[C@@H](C=C4[C@@]3(CC[C@@H](C4)O)C)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H32O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10433466 | |
Record name | 3beta,7alpha-Dihydroxy-5-pregnen-20-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10433466 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
332.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
30626-96-1 | |
Record name | 3beta,7alpha-Dihydroxy-5-pregnen-20-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10433466 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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